4-Cyclopropyl-2-methylbenzonitrile
Description
4-Cyclopropyl-2-methylbenzonitrile (C₁₁H₁₁N, molecular weight: 157.21 g/mol) is a substituted benzonitrile derivative characterized by a cyclopropyl group at the para position and a methyl group at the ortho position of the benzene ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3H2,1H3 |
InChI Key |
QKQBDVAFHRVNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of toluene derivatives. This process involves the reaction of a toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Cyclopropyl-2-methylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in biological systems .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The cyclopropyl group in this compound provides moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability. In contrast, the trans-4-propylcyclohexyl group in the analog from increases LogP to ~4.0, favoring lipid-rich environments like liquid crystal matrices .
- The methyl group in the target compound reduces steric bulk compared to the dimethyl and dioxobutane-ether groups in the compound, which likely enhances aqueous solubility (~20 mg/mL vs. ~10 mg/mL for the target compound) .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
